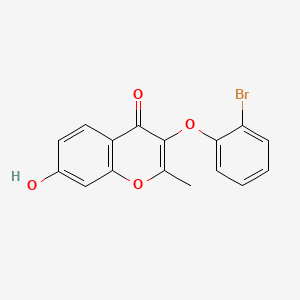

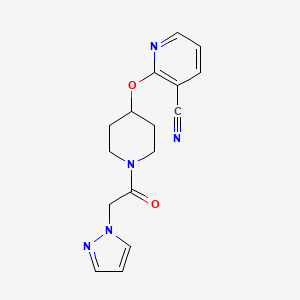

3-(2-Bromophenoxy)-7-hydroxy-2-methylchromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

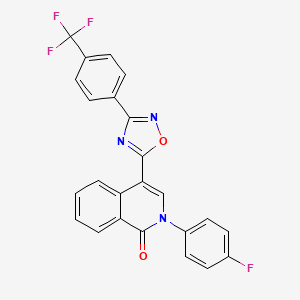

3-(2-Bromophenoxy)-7-hydroxy-2-methylchromen-4-one is a chemical compound that is commonly known as BrHMC. It is a synthetic flavonoid that has been the focus of numerous scientific studies due to its potential therapeutic applications. BrHMC is a derivative of the naturally occurring flavonoid, hesperetin, and has been found to possess a range of biological activities.

Applications De Recherche Scientifique

- Hydroxylation and Oxidation Reactions Hydroxylation of p-Nitrophenol: A study by Koop (1986) investigated the hydroxylation of p-nitrophenol to 4-nitrocatechol using rabbit hepatic microsomes and cytochrome P-450 isozymes. This research sheds light on the reactivity and transformation of 3-(2-Bromophenoxy)-7-hydroxychromen-4-one. Oxidative Degradation of Bromophenols: Dar et al. (2019) explored the oxidative degradation of bromophenols by Fe(VI), which is relevant due to the structural similarity of bromophenols to our compound. Insights from this study may inform degradation pathways. Oxidation of Bromophenols in Water Treatment: Jiang, Gao, Luo, et al. (2014) studied the oxidation kinetics of bromophenols during water treatment with potassium permanganate. Their findings could illuminate environmental behavior and treatment of compounds related to 3-(2-Bromophenoxy)-7-hydroxychromen-4-one.

- Synthesis of Hydroxy Chromen Derivatives: Sukdolak, Solujic, Vukovic, et al. (2004) described methodologies applicable for synthesizing and manipulating hydroxychromen derivatives, including 3-(2-Bromophenoxy)-7-hydroxychromen-4-one.

- Characterization Techniques : The modified Cu/ox-g-C3N4 nanocomposite was thoroughly examined using techniques such as thermogravimetric analysis (TGA), energy-dispersive X-ray spectroscopy (EDS), scanning electron microscopy (SEM), IR Fourier-transform infrared spectroscopy (FT-IR), Brunauer–Emmett–Teller (BET) analysis, cyclic voltammetry (CV), and X-ray diffraction (XRD) spectroscopy . Additionally, melting point analysis, CHN analysis, and 1H NMR spectroscopy were used to characterize synthesized benzofuran compounds .

Synthesis and Characterization

Photolysis and Reactivity

Propriétés

IUPAC Name |

3-(2-bromophenoxy)-7-hydroxy-2-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO4/c1-9-16(21-13-5-3-2-4-12(13)17)15(19)11-7-6-10(18)8-14(11)20-9/h2-8,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGFBFQVJSEHDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)OC3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromophenoxy)-7-hydroxy-2-methylchromen-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-chloro-2-methoxybenzoate](/img/structure/B2631612.png)

![5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2631616.png)

![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2631617.png)

![4-[[1-[(2-Methylphenyl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2631629.png)

![5-Ethyl-4-methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2631630.png)

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2631631.png)